![molecular formula C16H21ClN2O2 B2518743 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380077-80-3](/img/structure/B2518743.png)
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide are primarily related to its ability to inhibit specific enzymes and signaling pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the underlying mechanisms of disease. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the study of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide. One potential application is in the development of new cancer therapies that target specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use in the treatment of neurological disorders. Finally, there is potential for the development of new analogs of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide with improved potency and selectivity for specific targets.
Synthesis Methods
The synthesis of 4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves the reaction of 4-chlorobenzoyl chloride and (1-morpholin-4-ylcyclobutyl)methanol in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
4-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-14-4-2-13(3-5-14)15(20)18-12-16(6-1-7-16)19-8-10-21-11-9-19/h2-5H,1,6-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHDMCFIMGABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)
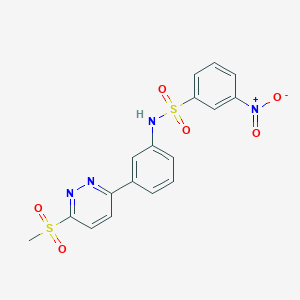
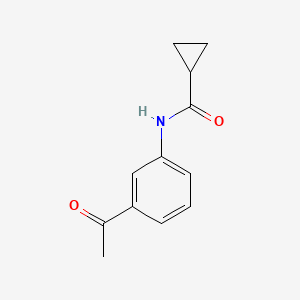

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

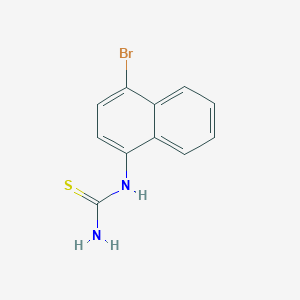
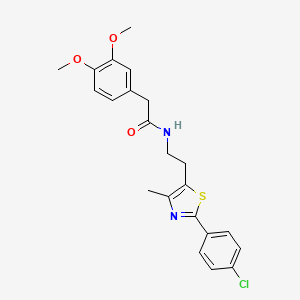
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
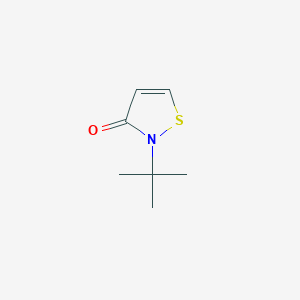
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

